3-Chloro-5-fluorophenethylmagnesium bromide
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Overview
Description
3-Chloro-5-fluorophenethylmagnesium bromide is an organometallic compound with the molecular formula C8H7BrClFMg. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a phenethyl group substituted with chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-5-fluorophenethylmagnesium bromide is typically synthesized through the reaction of 3-chloro-5-fluorobenzyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
The general reaction can be represented as follows:
3-Chloro-5-fluorobenzyl bromide+Mg→3-Chloro-5-fluorophenethylmagnesium bromide
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluorophenethylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: The compound can add to carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with various electrophiles.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of anhydrous THF.
Substitution Reactions: Often carried out with alkyl halides or other electrophiles.
Coupling Reactions: Catalyzed by transition metals such as palladium or nickel.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Aromatics: Resulting from substitution reactions.
Coupled Products: Formed from coupling reactions, leading to more complex organic molecules.
Scientific Research Applications
3-Chloro-5-fluorophenethylmagnesium bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent for forming carbon-carbon bonds, crucial in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Research: Investigated for its potential interactions with biological molecules and pathways.
Mechanism of Action
The mechanism of action of 3-chloro-5-fluorophenethylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. This reactivity is harnessed in various synthetic applications to construct complex molecular architectures.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent without halogen substitutions.
3-Chlorophenylmagnesium Bromide: Similar structure but lacks the fluorine atom.
5-Fluorophenylmagnesium Bromide: Similar structure but lacks the chlorine atom.
Uniqueness
3-Chloro-5-fluorophenethylmagnesium bromide is unique due to the presence of both chlorine and fluorine substituents on the phenethyl group. This dual substitution can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
magnesium;1-chloro-3-ethyl-5-fluorobenzene;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF.BrH.Mg/c1-2-6-3-7(9)5-8(10)4-6;;/h3-5H,1-2H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEORQJUDEWCPQQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC1=CC(=CC(=C1)Cl)F.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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